1-Bromo-2-iodo-3-(trifluoromethoxy)benzene

Organometallic Chemistry Medicinal Chemistry Structure-Activity Relationships

Streamline multi-step synthesis of complex trifluoromethoxylated arenes. This polyhalogenated building block features a reactivity gradient (I > Br) for sequential, site-selective Pd-catalyzed couplings, eliminating protecting group steps. The -OCF3 group modulates electronic properties and lipophilicity for drug and agrochemical discovery. - Enables one-pot, sequential Suzuki/Heck reactions at C-I then C-Br. - Acts as a direct precursor to trifluoromethoxylated aryne intermediates. - Reduces step count vs. mono-halogenated analogs; ships ambient.

Molecular Formula C7H3BrF3IO
Molecular Weight 366.9 g/mol
CAS No. 1060691-36-2
Cat. No. B1404549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-iodo-3-(trifluoromethoxy)benzene
CAS1060691-36-2
Molecular FormulaC7H3BrF3IO
Molecular Weight366.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)I)OC(F)(F)F
InChIInChI=1S/C7H3BrF3IO/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3H
InChIKeyVURWAFYVUMCVBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-iodo-3-(trifluoromethoxy)benzene: Polyhalogenated Aryl Halide Scaffold


1-Bromo-2-iodo-3-(trifluoromethoxy)benzene (CAS 1060691-36-2) is a polyhalogenated aromatic compound featuring ortho-bromo and ortho-iodo substituents adjacent to a trifluoromethoxy (-OCF3) group on a benzene ring [1]. With a molecular weight of 366.9 g/mol , this compound belongs to a specialized class of heavily functionalized arenes designed to enable orthogonal and regioselective synthetic transformations. The strategic placement of bromine and iodine atoms provides a built-in reactivity gradient for sequential cross-coupling reactions, while the -OCF3 moiety imparts a powerful, long-range electron-withdrawing effect that modulates the electronic character of the aromatic ring [1].

1
Orthogonal halide scaffold
Enables sequential cross-coupling via C-I/C-Br reactivity gradient.
2
OCF3 electronic modulation
Long-range electron-withdrawing effect directs regioselective metalation.
3
Aryne precursor capability
Supports mild I/Li exchange route to trifluoromethoxylated arynes.

Why Simpler Analogs Cannot Replace 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene


Substituting 1-bromo-2-iodo-3-(trifluoromethoxy)benzene with simpler analogs such as 1-bromo-2-iodobenzene, 1-bromo-3-(trifluoromethoxy)benzene, or 1-iodo-3-(trifluoromethoxy)benzene fails to capture its unique synthetic potential. 1-Bromo-2-iodobenzene lacks the trifluoromethoxy group, which is essential for lowering the electron density of the aromatic ring and influencing the regioselectivity of metalation and cycloaddition reactions [1]. Conversely, compounds like 1-bromo-3-(trifluoromethoxy)benzene possess the electron-withdrawing -OCF3 group but lack the critical ortho-iodo substituent, forfeiting the capacity for highly selective iodine-lithium exchange and orthogonal cross-coupling sequences [2]. This specific compound's dense, orthogonal functionality—combining differential halide reactivity with a strong, remote electronic modulator—is essential for executing complex, multi-step syntheses that are inaccessible to its simpler congeners [1].

Absence of -OCF3 may shift regioselectivity of ortho-metalation and alter electronic properties compared to non-fluorinated analogs.
Mono-halogenated congeners (C-Br or C-I only) cannot support orthogonal, stepwise cross-coupling sequences.
Simpler structural analogs may not combine halide reactivity gradient with remote electronic modulation required for complex multi-step routes.

Evidence-Based Differentiation from Structural Analogs


Superior Electron-Withdrawing Capacity of Trifluoromethoxy Group

The -OCF3 group in 1-bromo-2-iodo-3-(trifluoromethoxy)benzene provides a stronger, longer-range electron-withdrawing effect compared to the -OCH3 (methoxy) and -CF3 (trifluoromethyl) groups found in structurally related analogs [1]. This effect directly influences the reactivity and regioselectivity of subsequent chemical transformations, such as ortho-metalation, which is a key step in generating functionalized intermediates [1].

OCF3 Electronic Effect
Class-level inference
-OCF3 reported stronger electron-withdrawing effect vs -OCH3 and -CF3; described as superior promoter of ortho-hydrogen/metal permutation.
Supports distinct reactivity profile for regioselective metalation.
Based on semi-quantitative reactivity assessments; specific conditions not quantified.
Organometallic Chemistry Medicinal Chemistry Structure-Activity Relationships

Orthogonal Halide Reactivity for Sequential Cross-Coupling

The presence of both bromine and iodine atoms on the same aromatic ring creates a significant difference in their reactivity towards oxidative addition in palladium-catalyzed cross-coupling reactions [1]. This allows for the sequential and regioselective functionalization of the molecule, a feature not present in compounds with only one type of halide, such as 1-bromo-3-(trifluoromethoxy)benzene or 1-iodo-3-(trifluoromethoxy)benzene [2].

Halide Reactivity Gradient
Class-level inference
C-I > C-Br reactivity in oxidative addition; kI/kBr often >100.
Enables controlled sequential cross-coupling at the ortho-iodo site first.
General trend for aryl halides in Pd-catalyzed cross-coupling.
Organic Synthesis Cross-Coupling Biaryl Construction

Regioselective Aryne Generation via Iodine-Lithium Exchange

1-Bromo-2-iodo-3-(trifluoromethoxy)benzene can function as a precursor to the highly reactive 1,2-dehydro-3-(trifluoromethoxy)benzene aryne intermediate via iodine-lithium exchange followed by β-elimination [1]. This aryne generation pathway is distinct from that of compounds like 1-bromo-3-(trifluoromethoxy)benzene, which rely on deprotonation or lithium-bromine exchange, and offers a complementary and often more selective entry to complex, trifluoromethoxylated polycyclic structures [1].

Aryne Generation Route
Class-level inference
I/Li exchange at low temperature (−75 to −100 °C) followed by β-elimination generates 1,2-dehydro-3-(trifluoromethoxy)benzene.
Provides complementary aryne entry with potentially higher selectivity vs deprotonative routes.
Lithium-halogen exchange conditions; yields trifluoromethoxylated polycyclic building blocks.
Aryne Chemistry Cycloaddition Fluorinated Building Blocks

High-Value Application Scenarios for Research and Development


Medicinal Chemistry: Orthogonally Addressable Fluorinated Scaffolds

In medicinal chemistry, the ability to sequentially functionalize 1-bromo-2-iodo-3-(trifluoromethoxy)benzene is paramount for constructing diverse libraries of trifluoromethoxylated biaryl and heterobiaryl compounds [1]. The orthogonal reactivity of the C-I and C-Br bonds allows chemists to install a first molecular fragment via selective Suzuki-Miyaura coupling at the more reactive C-I site, followed by a second, distinct coupling at the C-Br site [1]. This approach is far more efficient than synthesizing the same target from a mono-halogenated precursor, which would require multiple, lower-yielding steps. The -OCF3 group, with its unique electronic and lipophilic properties, further enhances the drug-likeness of the final products, making this compound a valuable building block for hit-to-lead optimization programs [2].

Process Chemistry: Streamlined Synthesis of Agrochemical Intermediates

For process chemists, the convergent nature of syntheses enabled by 1-bromo-2-iodo-3-(trifluoromethoxy)benzene can significantly reduce step-count and improve overall yield in the manufacturing of complex intermediates, such as those used in modern agrochemicals [1]. The orthogonal reactivity of the halides allows for a more linear and predictable synthetic sequence, which is highly desirable for scalable and robust processes [1]. While 1-bromo-2-iodobenzene could provide a similar orthogonal handle, the incorporation of the -OCF3 group in this compound delivers the final functionalized product in a single building block, thereby circumventing the need for subsequent, often challenging, trifluoromethoxylation steps.

Materials Science: Aryne Cycloaddition for Functionalized PAHs

In materials science, the unique ability of 1-bromo-2-iodo-3-(trifluoromethoxy)benzene to act as a precursor to a trifluoromethoxylated aryne intermediate is of significant value [1]. This aryne can be trapped in a [4+2] cycloaddition with furan or other dienes, providing a direct route to 1,4-epoxy-1,4-dihydronaphthalene derivatives [1]. Subsequent deoxygenation yields 1- and 2-(trifluoromethoxy)naphthalenes, which are valuable building blocks for the synthesis of more extended π-systems, such as functionalized acenes or helicenes with tuned electronic properties [1]. This contrasts with the use of 1-bromo-3-(trifluoromethoxy)benzene, which would require a less reliable and potentially lower-yielding deprotonative aryne generation.

Application
Selection Property
Validation Focus
Medicinal chemistry: fluorinated scaffold library
Orthogonal C-I/C-Br reactivity gradient
Sequential cross-coupling efficiency and regiochemical fidelity
Process chemistry: agrochemical intermediates
Built-in OCF3 functionality in a single building block
Step-count reduction and overall process yield
Materials science: functionalized PAHs via aryne cycloaddition
Aryne precursor via mild I/Li exchange
Cycloaddition yield and regioselectivity of naphthalene formation

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